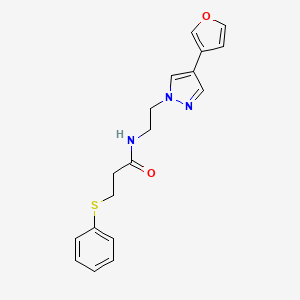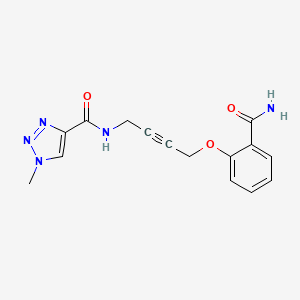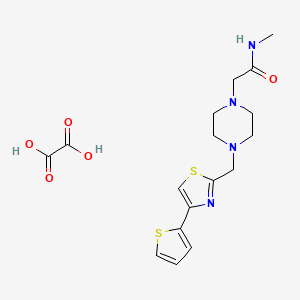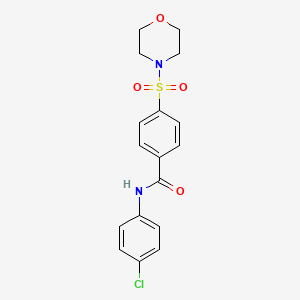
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound that features a furan ring, a pyrazole ring, and a phenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent functionalization.
Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Preparation of Pyrazole Intermediate: The pyrazole ring is often synthesized via the reaction of hydrazines with 1,3-diketones under reflux conditions.
Coupling Reaction: The furan and pyrazole intermediates are then coupled using a suitable linker, such as an ethyl group, through a nucleophilic substitution reaction.
Thioamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidizing conditions.
Reduction: The pyrazole ring can be reduced to form pyrazolines using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Pyrazolines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Material Science: The unique structural features of this compound make it a candidate for the development of novel polymers and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
Structural Uniqueness: The combination of furan, pyrazole, and phenylthio groups in a single molecule provides unique chemical properties and reactivity.
Functional Uniqueness:
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(7-11-24-17-4-2-1-3-5-17)19-8-9-21-13-16(12-20-21)15-6-10-23-14-15/h1-6,10,12-14H,7-9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGJGOWSFWQJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide](/img/structure/B2748879.png)



![N-(2-methoxy-5-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2748884.png)
![7-Methoxyspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2748885.png)
![2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole](/img/structure/B2748890.png)
![1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethan-1-one](/img/structure/B2748891.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2748892.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2748894.png)
![4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2748895.png)
![(1S,2R,3R,13R)-7-amino-16-oxo-11,15-diazapentacyclo[11.7.1.02,11.05,10.015,20]henicosa-5(10),6,8,17,19-pentaene-3-carboxylic acid](/img/structure/B2748897.png)

